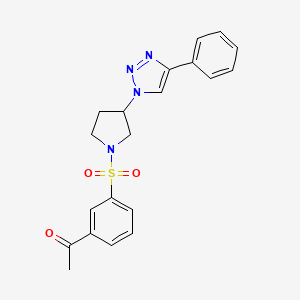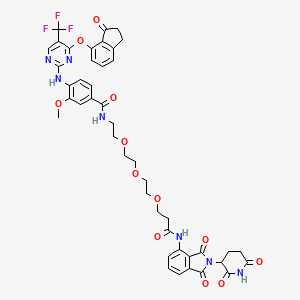
BI-3663
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
BI-3663は、焦点接着キナーゼ(PTK2)の強力で選択的なプロテオリシス標的キメラ(PROTAC)分解剤です。この化合物は、CRL4CRBN E3ユビキチンリガーゼを利用して、PTK2の細胞内分解を可逆的だが持続的な方法で誘発する、ファーストインクラスの低分子量分解剤です 。PTK2は、多くの種類の進行した固形がんにおいて過剰発現し、活性化されている細胞質タンパク質チロシンキナーゼです .
科学的研究の応用
BI-3663 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a chemical probe to study the degradation of PTK2 and its effects on cellular processes.
Biology: this compound is used to investigate the role of PTK2 in cell adhesion, motility, invasion, metastasis, and survival.
Medicine: The compound is being explored for its potential therapeutic applications in treating advanced-stage solid cancers by targeting and degrading PTK2.
作用機序
BI-3663は、CRL4CRBN E3ユビキチンリガーゼを利用して、PTK2の細胞内分解を誘発することにより、その効果を発揮します。この化合物は、E3ユビキチンリガーゼとPTK2の両方に結合し、それらを近接させます。この相互作用により、PTK2がポリユビキチン化され、プロテアソームによる分解のために標識されます。その結果、this compoundは細胞からPTK2を効果的に除去し、そのシグナル伝達経路を阻害し、そのがん遺伝子機能を阻害します .
類似化合物の比較
This compoundは、PTK2分解剤としての高い選択性と効力のために、他の類似の化合物とは異なります。類似の化合物には以下が含まれます。
BI-0319: 同様の分解能力を持つ別のPTK2 PROTAC。
This compoundは、PTK2の可逆的だが持続的な分解によって際立っており、がんやその他の病気におけるPTK2の役割を研究するための貴重なツールとなっています .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
This compound interacts with the PTK2 protein, a cytoplasmic protein tyrosine kinase that is overexpressed and activated in many types of advanced-stage solid cancers . The compound binds to PTK2 and the CRL4CRBN E3 ubiquitin ligase, bringing them into close spatial proximity . This triggers the poly-ubiquitination and subsequent proteasome-dependent degradation of PTK2 .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by triggering the intracellular destruction of PTK2, which plays an important role in adhesion, spreading, motility, invasion, metastasis, survival, angiogenesis, epithelial to mesenchymal transition (EMT), cancer stem cells, and the tumor microenvironment .
Molecular Mechanism
The molecular mechanism of this compound involves the hijacking of the intrinsic catalytic activity of the E3 ligase and directing it toward PTK2 as a neo-substrate . This results in the poly-ubiquitination and subsequent proteasome-dependent degradation of PTK2 . As a result, this compound acts as a degrader of the target as opposed to just an inhibitor, enabling the effective post-translational elimination of a target gene product in living organisms .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are characterized by its ability to trigger the intracellular destruction of PTK2 in a reversible but long-lasting manner
準備方法
BI-3663は、PTK2/FAK阻害剤(BI-4464)をリンカーを介してセレブロニン(CRBN)E3ユビキチンリガーゼリガンド(ポマリドミド)に結合させることで合成されます 。合成経路は以下のステップが含まれます。
- PTK2/FAK阻害剤をジメチルホルムアミド(DMF)に溶解します。
- 反応混合物にジイソプロピルエチルアミン(DIPEA)とHATUを添加します。
- 室温で混合物を一晩撹拌します。
- 反応混合物をアセトニトリル(MeCN)と水で希釈し、ろ過します。
- MeCN/H2Oを溶離液として用いて、酸性条件下で逆相高速液体クロマトグラフィー(RP-HPLC)によって生成物を精製します .
化学反応の分析
BI-3663は、次のようないくつかの種類の化学反応を起こします。
酸化: この化合物は特定の条件下で酸化され、酸化された誘導体が生成されます。
還元: this compoundは、還元されて還元された誘導体を生成することができます。
置換: この化合物は置換反応を起こし、ある官能基が別の官能基に置き換わります。
これらの反応に使用される一般的な試薬と条件には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、および加水分解のための酸性または塩基性溶液が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学研究への応用
This compoundは、次のような幅広い科学研究の応用があります。
化学: この化合物は、PTK2の分解とその細胞過程への影響を調べるための化学プローブとして使用されます。
生物学: this compoundは、細胞接着、運動性、浸潤、転移、および生存におけるPTK2の役割を調査するために使用されます。
医学: この化合物は、PTK2を標的とし、分解することで、進行した固形がんの治療における潜在的な治療用途について検討されています。
産業: This compoundは、新しいPROTACベースの治療法の開発や、創薬および開発のためのツールとして使用されています.
類似化合物との比較
BI-3663 is unique compared to other similar compounds due to its high selectivity and potency as a PTK2 degrader. Similar compounds include:
BI-0319: Another PTK2 PROTAC with similar degradation capabilities.
BI-4206: A negative control compound used in studies to validate the specificity of this compound.
This compound stands out due to its reversible but long-lasting degradation of PTK2, making it a valuable tool for studying the role of PTK2 in cancer and other diseases .
特性
IUPAC Name |
N-[2-[2-[2-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]-3-methoxy-4-[[4-[(3-oxo-1,2-dihydroinden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H42F3N7O12/c1-62-33-22-25(8-10-28(33)51-43-49-23-27(44(45,46)47)40(53-43)66-32-7-2-4-24-9-12-31(55)36(24)32)38(58)48-15-17-64-19-21-65-20-18-63-16-14-35(57)50-29-6-3-5-26-37(29)42(61)54(41(26)60)30-11-13-34(56)52-39(30)59/h2-8,10,22-23,30H,9,11-21H2,1H3,(H,48,58)(H,50,57)(H,49,51,53)(H,52,56,59) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTXLFJKQHYGPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NCCOCCOCCOCCC(=O)NC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O)NC5=NC=C(C(=N5)OC6=CC=CC7=C6C(=O)CC7)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H42F3N7O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
917.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
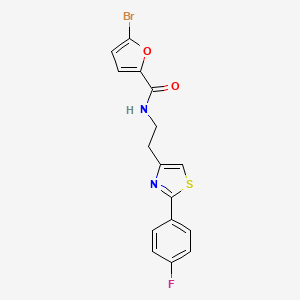
![3-(Oxan-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2384801.png)
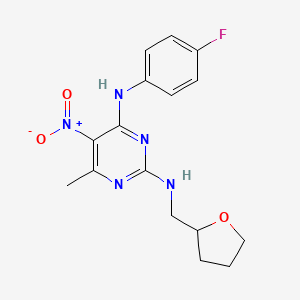
![3-methyl-6-{[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2384804.png)
![(5E)-3-ethyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2384805.png)
![3-{2-oxo-2-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2384806.png)
![1-(6-(2-((4-chlorophenyl)amino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide](/img/structure/B2384807.png)
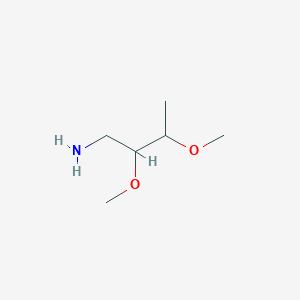
![2-(ethylthio)-3-isopropyl[1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2384810.png)
![5-(2-fluorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B2384811.png)
![2-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methyl-4-pyrimidinol](/img/structure/B2384812.png)
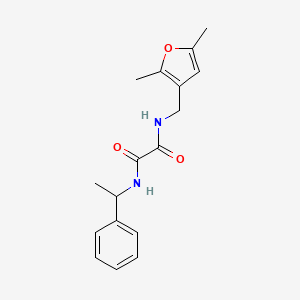
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2384815.png)
